

Gp4G's performance against other cosmetic anti-aging compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gp4G**

Cat. No.: **B3182967**

[Get Quote](#)

GP4G: A Comparative Analysis of its Anti-Aging Efficacy

In the landscape of cosmetic anti-aging compounds, Guanosine tetraphosphate (**GP4G**), derived from the extremophile plankton *Artemia salina*, presents a unique mechanism of action centered on cellular energy revival and protection. This guide provides a comparative analysis of **GP4G**'s performance against established anti-aging agents—retinol, vitamin C, niacinamide, and hyaluronic acid—supported by available experimental data. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the underlying science and comparative efficacy.

Introduction to the Compounds

GP4G (Diguanosine Tetraphosphate): A stable precursor of ATP, **GP4G** is an energy reservoir for cells under stress.^[1] Its anti-aging properties are attributed to its ability to energize cells, stimulate protein synthesis, and protect and repair DNA from damage, particularly from UV radiation.^[2]

Retinol: A derivative of vitamin A, retinol is a well-established anti-aging ingredient. It promotes cell turnover, stimulates collagen synthesis, and inhibits the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen.^{[3][4]}

Vitamin C (Ascorbic Acid): A potent antioxidant, Vitamin C is crucial for collagen synthesis. It protects the skin from oxidative stress induced by UV radiation and environmental pollutants.[\[5\]](#)

Niacinamide (Vitamin B3): This versatile ingredient offers multiple skin benefits, including improving the skin's barrier function, reducing inflammation, and diminishing the appearance of fine lines and wrinkles.

Hyaluronic Acid: A glycosaminoglycan naturally present in the skin, hyaluronic acid is a powerful humectant, capable of holding a significant amount of water. It is a key molecule in maintaining skin hydration and plumpness.[\[6\]](#)

Comparative Performance Data

The following tables summarize the quantitative data on the performance of **GP4G** and other anti-aging compounds across key parameters. It is important to note that these data are compiled from various studies and do not represent direct head-to-head comparisons under the same experimental conditions.

Table 1: Collagen and Extracellular Matrix Synthesis

Compound	Assay/Model	Concentration	Result	Citation
GP4G (from Artemia salina extract)	In vivo (mice)	-	Modified collagen arrangement	[1]
GP4G (from Artemia salina extract)	In vivo (mice)	-	68% increase in versican deposition	[1]
Partially purified proteins from Artemia salina extract	In vitro (Human Fibroblasts)	-	1.31 to 2.19-fold increase in Collagen Type I mRNA expression	[7]
Retinol	In vivo (Human Skin Biopsy)	0.4%	1.8-fold increase in procollagen I protein	[3]
Vitamin C	In vitro (Human Fibroblasts)	-	Increased collagen synthesis	[5]
Hyaluronic Acid (cross-linked)	In vitro (Human Fibroblasts)	2.5 mg/ml	97.39% increase in collagen production	[8]
Niacinamide	In vivo (Human Study)	5%	Improved signs of aging, likely due to enhanced collagen synthesis	

Table 2: Cellular Energy and Proliferation

Compound	Assay/Model	Concentration	Result	Citation
GP4G	In vitro (HeLa cells)	-	38% increase in intracellular ATP	[1]
GP4G (from Artemia salina extract fractions)	In vitro (Human Fibroblasts)	-	Up to 40% increase in cell proliferation	[7]
Retinol	In vivo (Human Skin)	-	Increased epidermal thickness	[3]
Vitamin C	In vitro (Human Fibroblasts)	-	Stimulates fibroblast proliferation	[5]

Table 3: DNA Protection and Repair

Compound	Assay/Model	Treatment	Result	Citation
GP4G	In vitro (Human Keratinocytes)	1% GP4G, UVB irradiation	Protects and repairs DNA damage	[2]
GP4G (from Artemia salina extract fractions)	In vitro (Human Fibroblasts)	H2O2 induced stress	Up to 50% reduction in senescence-associated β -Galactosidase activity	[7]
Vitamin C	In vitro (Human Fibroblasts)	-	Increases repair of oxidatively damaged DNA bases	[5]

Table 4: Skin Barrier Function and Hydration

Compound	Assay/Model	Concentration	Result	Citation
GP4G (from Artemia salina extract)	Ex vivo (Human Skin Explants)	-	Protective effect against transepidermal water loss (TEWL) under thermal stress	[9]
Niacinamide	In vivo (Human Study)	2%	Significantly improved skin hydration and reduced TEWL	
Hyaluronic Acid (cross-linked resilient)	Ex vivo (Human Skin Explants)	-	27.8% reduction in TEWL	[10]
Hyaluronic Acid (high molecular weight)	Ex vivo (Human Skin Explants)	-	15.6% reduction in TEWL	[10]
Hyaluronic Acid (low molecular weight)	Ex vivo (Human Skin Explants)	-	55.5% increase in TEWL	[10]
Hyaluronic Acid Serum	In vivo (Human Study)	-	55% sustained increase in skin hydration at week 6	[11]

Experimental Protocols

GP4G Extraction from Artemia salina Cysts

A common method for extracting **GP4G** involves hydrating Artemia salina cysts in distilled water, followed by homogenization. The homogenate is then heated to denature proteins, and the **GP4G**-containing supernatant is separated by centrifugation.[12]

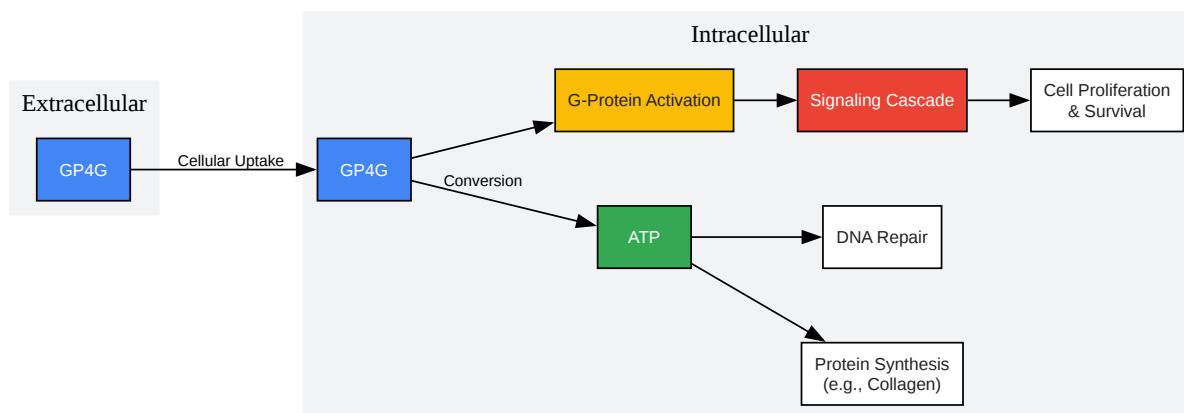
In Vitro Cell Culture Studies (General Protocol)

- Cell Lines: Human dermal fibroblasts or human keratinocytes are commonly used.
- Treatment: Cells are cultured in appropriate media and treated with the test compound (e.g., **GP4G**, retinol, vitamin C) at various concentrations for a specified period (e.g., 24-96 hours).
- Assays:
 - Cell Proliferation: Assessed using MTT or BrdU assays.
 - Collagen Synthesis: Quantified by measuring collagen protein levels (e.g., via immunostaining and confocal microscopy) or mRNA expression of collagen genes (e.g., COL1A1) using RT-qPCR.[\[7\]](#)[\[13\]](#)
 - ATP Levels: Measured using luciferin-luciferase luminometry.[\[14\]](#)
 - DNA Damage and Repair: Evaluated using the Comet assay, which detects DNA strand breaks.[\[15\]](#)[\[16\]](#)

Ex Vivo Human Skin Explant Studies

Human skin explants are maintained in culture and treated topically with the test compounds. Parameters such as TEWL are measured using a vapometer, and skin hydration is assessed with a corneometer. Histological analysis can be performed to observe changes in skin morphology and collagen structure.[\[10\]](#)

Clinical Studies

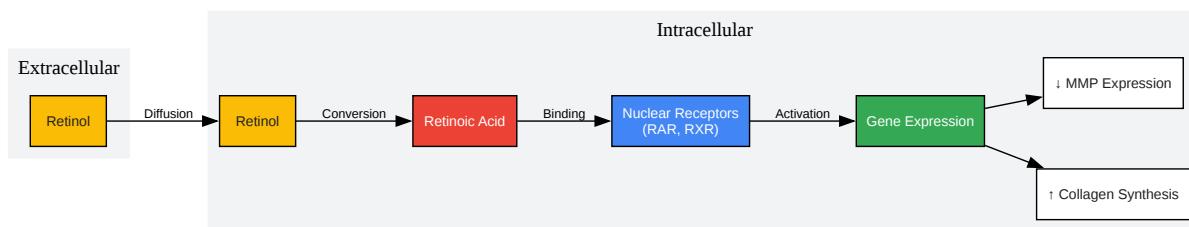

Human volunteers are recruited based on specific criteria (e.g., signs of photoaging). Test formulations are applied over a defined period, and skin parameters are measured using non-invasive techniques like digital image analysis for wrinkles, corneometry for hydration, and TEWL measurements for barrier function.[\[3\]](#)[\[11\]](#)

Signaling Pathways and Mechanisms of Action

GP4G Signaling Pathway

GP4G primarily functions as a cellular energizer. Upon entering the cell, it is converted to ATP, the main energy currency. This increase in intracellular ATP can fuel various cellular processes,

including protein synthesis and DNA repair. Additionally, **GP4G** is known to be a G-protein activator, suggesting it can initiate intracellular signaling cascades that promote cell proliferation and survival.^[1] However, the specific G-protein coupled receptors and downstream pathways activated by **GP4G** in skin cells require further elucidation.

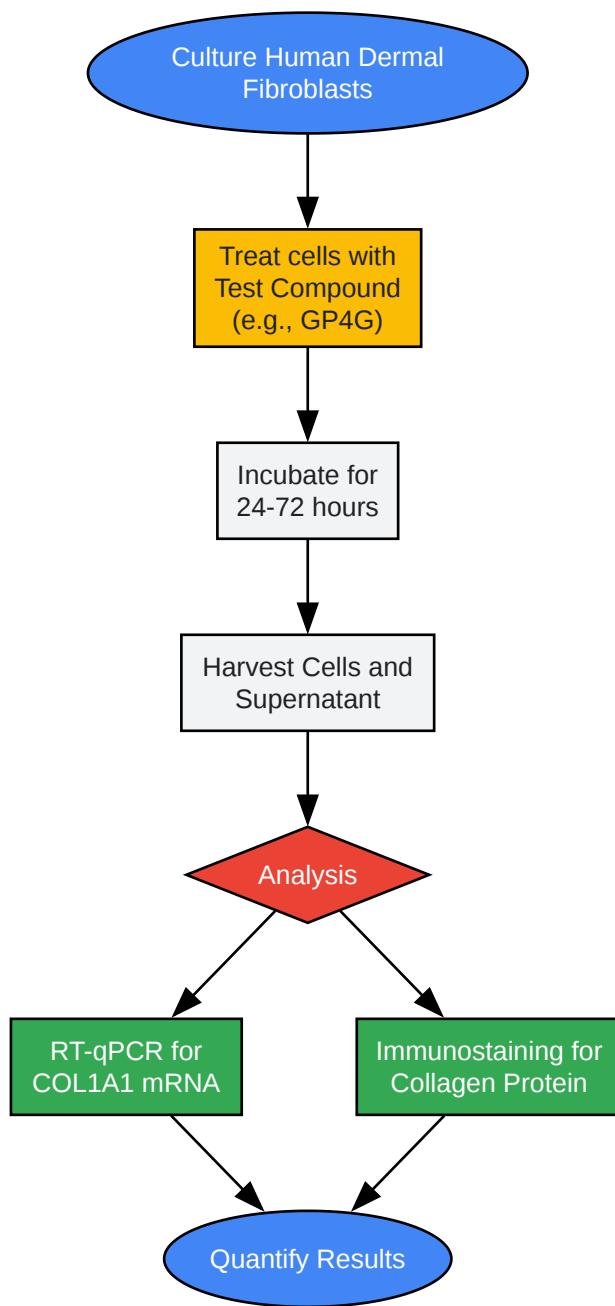


[Click to download full resolution via product page](#)

GP4G's proposed mechanism of action in skin cells.

Retinol Signaling Pathway

Retinol enters the keratinocyte and is converted to its active form, retinoic acid. Retinoic acid then binds to nuclear receptors (RAR and RXR), which act as transcription factors to upregulate the expression of genes involved in collagen synthesis and downregulate the expression of MMPs.



[Click to download full resolution via product page](#)

Simplified signaling pathway of Retinol in skin cells.

Experimental Workflow: In Vitro Collagen Synthesis Assay

The following diagram illustrates a typical workflow for assessing the effect of an anti-aging compound on collagen synthesis in cultured human dermal fibroblasts.

[Click to download full resolution via product page](#)

Workflow for in vitro collagen synthesis evaluation.

Conclusion

GP4G presents a compelling anti-aging approach by directly addressing cellular energy depletion, a fundamental aspect of the aging process. The available data suggests its efficacy in promoting cellular proliferation, enhancing extracellular matrix components like collagen and versican, and protecting against DNA damage. While direct comparative studies with other

leading anti-aging ingredients are limited, the existing evidence positions **GP4G** as a promising compound for cosmetic formulations aimed at skin rejuvenation and protection. Further head-to-head clinical trials are warranted to definitively establish its comparative performance against well-established ingredients like retinol and vitamin C. The unique mechanism of action of **GP4G**, focusing on cellular energy, suggests it could also be a valuable component in synergistic anti-aging formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diguanoside tetraphosphate (Gp4G) is an epithelial cell and hair growth regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Benefits of topical hyaluronic acid for skin quality and signs of skin aging: From literature review to clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FR3016126A1 - COSMETIC USE OF ARTEMIA SALINA EXTRACT TO PROTECT THE SKIN FROM THERMAL STRESS - Google Patents [patents.google.com]
- 10. Pilot Comparative Study of the Topical Action of a Novel, Crosslinked Resilient Hyaluronic Acid on Skin Hydration and Barrier Function in a Dynamic, Three-Dimensional Human Explant Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of GPCR-G α i signaling increases keratinocyte proliferation and reduces differentiation, leading to epidermal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of the anti-aging effects of active components of *Artemia franciscana* loaded in hyalurosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comet assay detects cold repair of UV-A damages in a human B-lymphoblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- To cite this document: BenchChem. [Gp4G's performance against other cosmetic anti-aging compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3182967#gp4g-s-performance-against-other-cosmetic-anti-aging-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com